molecular formula C16H14Br2N4O2S B12153373 C16H14Br2N4O2S

C16H14Br2N4O2S

Cat. No.: B12153373
M. Wt: 486.2 g/mol
InChI Key: CHHXSPPRLLZDFI-UHFFFAOYSA-N
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Description

This compound is a brominated derivative of a sulfonamide, featuring a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dibromo-N-{1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl}benzene-1-sulfonamide typically involves multiple steps:

    Bromination: The initial step involves the bromination of a suitable benzene derivative to introduce bromine atoms at the 2 and 4 positions.

    Sulfonation: The brominated benzene is then subjected to sulfonation to introduce the sulfonamide group.

    Triazole Introduction:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,4-dibromo-N-{1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl}benzene-1-sulfonamide: undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atoms.

Scientific Research Applications

2,4-dibromo-N-{1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl}benzene-1-sulfonamide: has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-dibromo-N-{1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl}benzene-1-sulfonamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. The sulfonamide group can interact with proteins, affecting their function. These interactions disrupt essential biological pathways, leading to the compound’s antimicrobial and antifungal effects .

Comparison with Similar Compounds

Similar Compounds

    2,4-dibromo-N-{1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl}benzene-1-sulfonamide: is similar to other brominated sulfonamides and triazole-containing compounds.

Uniqueness

The uniqueness of 2,4-dibromo-N-{1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl}benzene-1-sulfonamide lies in its specific combination of bromine atoms, sulfonamide group, and triazole ring. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H14Br2N4O2S

Molecular Weight

486.2 g/mol

IUPAC Name

N-(2,6-dibromo-4-methylphenyl)-2-[[5-(furan-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C16H14Br2N4O2S/c1-9-6-10(17)14(11(18)7-9)19-13(23)8-25-16-21-20-15(22(16)2)12-4-3-5-24-12/h3-7H,8H2,1-2H3,(H,19,23)

InChI Key

CHHXSPPRLLZDFI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)Br)NC(=O)CSC2=NN=C(N2C)C3=CC=CO3)Br

Origin of Product

United States

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